molecular formula C11H20N2O3 B3135538 (6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid CAS No. 401647-53-8

(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid

Cat. No. B3135538
CAS RN: 401647-53-8
M. Wt: 228.29 g/mol
InChI Key: ZBAUWHVYDITMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid, or IPHDP for short, is an organic compound that has been gaining attention in the scientific community for its potential applications in research and development. IPHDP is a member of the acetic acid family and is composed of a six-membered ring system with two oxygen atoms, two nitrogen atoms, and four carbon atoms. It is a white solid at room temperature, and has a melting point of . IPHDP is a relatively new compound, and its properties and applications are still being explored.

Mechanism of Action

The mechanism of action of IPHDP is still being studied, but it is believed to involve its ability to bind to and inhibit the activity of enzymes involved in the metabolism of drugs. It is also believed to interact with proteins and other biomolecules, which may play a role in its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPHDP are still being investigated. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been shown to interact with proteins and other biomolecules. It is believed that these interactions may play a role in its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

IPHDP has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. The main limitation of IPHDP is that its mechanism of action is still not fully understood, which makes it difficult to predict its effects in different situations.

Future Directions

There are several potential future directions for research on IPHDP. Further investigation into its mechanism of action is needed in order to better understand its effects on enzymes and proteins. Additionally, further research is needed to explore its potential for use in drug delivery systems and cancer treatments. Additionally, further studies are needed to investigate its potential for use in other areas, such as agriculture and food production. Finally, further research is needed to explore its potential for use in other areas, such as environmental protection and energy production.

Scientific Research Applications

IPHDP has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, its ability to interact with proteins and other biomolecules has been studied for possible use in drug delivery systems. IPHDP has also been investigated for its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-6(2)9-11(3,4)7(5-8(14)15)12-10(16)13-9/h6-7,9H,5H2,1-4H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUWHVYDITMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(NC(=O)N1)CC(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
Reactant of Route 2
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
Reactant of Route 3
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
Reactant of Route 4
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
Reactant of Route 5
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid
Reactant of Route 6
(6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidin-4-YL)acetic acid

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